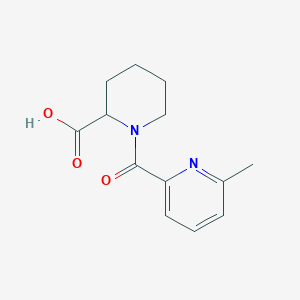
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as PTTP, is a synthetic organic compound with a variety of applications in scientific research. PTTP is a member of the piperazine family and is structurally similar to piperazine-1-carboxylic acid. It is a white solid at room temperature and is soluble in organic solvents. PTTP has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology.
科学研究应用
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used as a reactant in the synthesis of various organic compounds. In biochemistry, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used in the study of enzyme kinetics and protein-ligand interactions. In pharmacology, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been studied as a potential drug candidate for the treatment of various diseases.
作用机制
The exact mechanism of action of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one interacts with certain enzymes and proteins in the body, which results in changes in the activity of these molecules. This interaction is thought to be mediated by hydrogen bonding and other non-covalent interactions between (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one and the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have yet to be fully elucidated. However, studies have shown that (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has the potential to affect a variety of biochemical and physiological processes. For example, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes involved in signal transduction pathways, as well as to modulate the activity of certain transcription factors.
实验室实验的优点和局限性
The use of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments has a number of advantages. First, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is relatively easy to synthesize and is relatively inexpensive. Second, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is chemically stable and can be stored for long periods of time. Finally, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is soluble in organic solvents, making it easy to work with in the laboratory.
On the other hand, there are also some limitations to the use of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments. First, the exact mechanism of action of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not yet fully understood, which can make it difficult to predict the effects of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one on certain biochemical and physiological processes. Second, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can interact with other compounds in the laboratory, which can lead to unwanted side effects.
未来方向
Given the potential applications of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, there are a number of future directions for research. First, further studies are needed to better understand the exact mechanism of action of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. Second, further studies are needed to explore the potential therapeutic applications of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. Third, further studies are needed to explore the potential toxicological effects of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. Finally, further studies are needed to explore the potential interactions of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one with other compounds.
合成方法
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be synthesized from the reaction of piperazine-1-carboxylic acid and thiophene-2-carboxaldehyde. This reaction is typically carried out in a two-step process. In the first step, the carboxylic acid and aldehyde are reacted in the presence of an acid catalyst to form an amine-aldehyde intermediate. In the second step, the intermediate is reacted with an amine to form (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves the condensation of piperazine and thiophene-2-carbaldehyde followed by the addition of acetylacetone to form the final product.", "Starting Materials": [ "Piperazine", "Thiophene-2-carbaldehyde", "Acetylacetone", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve piperazine in ethanol and add thiophene-2-carbaldehyde. Stir the mixture at room temperature for 24 hours to allow for condensation.", "Step 2: Add sodium hydroxide to the mixture to neutralize the solution.", "Step 3: Add acetylacetone to the mixture and heat under reflux for 6 hours.", "Step 4: Allow the mixture to cool and filter the precipitate.", "Step 5: Wash the precipitate with ethanol and dry under vacuum to obtain the final product." ] } | |
CAS 编号 |
58955-26-3 |
产品名称 |
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one |
分子式 |
C11H14N2OS |
分子量 |
222.3 |
纯度 |
80 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



